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Introduction
AS1842856 is a potent and selective cell-permeable inhibitor of the Forkhead box protein O1

(FOXO1) transcription factor.[1][2][3] FOXO1 is a key regulator of numerous cellular processes,

including metabolism, cell cycle progression, apoptosis, and autophagy.[4][5] Dysregulation of

FOXO1 activity is implicated in various diseases, including cancer and metabolic disorders.

AS1842856 specifically binds to the unphosphorylated, active form of FOXO1, thereby

inhibiting its transcriptional activity with an IC50 value of approximately 30-33 nM.[1][2][3]

These application notes provide detailed protocols for utilizing AS1842856 in a range of in vitro

cell culture experiments to investigate its effects on cellular function.

Mechanism of Action
AS1842856 directly binds to active FOXO1, preventing its interaction with DNA and

subsequent transactivation of target genes.[2][5][6] This leads to the modulation of various

signaling pathways and cellular responses. It has been shown to be highly selective for FOXO1

over other FOXO isoforms like FOXO3a and FOXO4.[3]

Signaling Pathway
The diagram below illustrates the central role of FOXO1 in cellular signaling and the inhibitory

effect of AS1842856. Under conditions of low growth factor signaling, FOXO1 is active and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b605605?utm_src=pdf-interest
https://www.benchchem.com/product/b605605?utm_src=pdf-body
https://www.medchemexpress.com/AS1842856.html
https://www.selleckchem.com/products/as1842856.html
https://www.merckmillipore.com/MY/en/product/Foxo1-Inhibitor-AS1842856-CAS-836620-48-5-Calbiochem,EMD_BIO-344355
https://pubmed.ncbi.nlm.nih.gov/36602390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4613185/
https://www.benchchem.com/product/b605605?utm_src=pdf-body
https://www.medchemexpress.com/AS1842856.html
https://www.selleckchem.com/products/as1842856.html
https://www.merckmillipore.com/MY/en/product/Foxo1-Inhibitor-AS1842856-CAS-836620-48-5-Calbiochem,EMD_BIO-344355
https://www.benchchem.com/product/b605605?utm_src=pdf-body
https://www.benchchem.com/product/b605605?utm_src=pdf-body
https://www.selleckchem.com/products/as1842856.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4613185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11758247/
https://www.merckmillipore.com/MY/en/product/Foxo1-Inhibitor-AS1842856-CAS-836620-48-5-Calbiochem,EMD_BIO-344355
https://www.benchchem.com/product/b605605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


translocates to the nucleus to regulate gene expression. AS1842856 blocks this transcriptional

activity.

Caption: FOXO1 signaling pathway and the inhibitory action of AS1842856.

Data Presentation
The following tables summarize quantitative data from various studies on the effects of

AS1842856.

Table 1: IC50 Values of AS1842856 in Different Assays

Assay Cell Line/System IC50 (nM) Reference

FOXO1

Transcriptional Activity
- 30 [1]

FOXO1

Transcriptional Activity
- 33 [2][3]

Glucose Production Rat Hepatoma (Fao) 43 [3]

PEPCK mRNA

Inhibition
Rat Hepatoma (Fao) 37 [3]

G6Pase mRNA

Inhibition
Rat Hepatoma (Fao) 130 [3]

Table 2: Effective Concentrations and Observed Effects of AS1842856 in Cell Culture
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Cell Line(s)
Concentration(
s)

Incubation
Time

Observed
Effect(s)

Reference(s)

Ishikawa, RL95-2 1 µM 48 h

Reversal of

CEP55

downregulation-

mediated effects

[1]

Basal-like breast

cancer &

Glioblastoma

multiforme

200 nM - 1 µM 5 days
Reduced colony

formation
[7]

BT549, LN229,

MDA-MB-468
1 µM 48 h

Increased

apoptosis
[7]

U87MG,

HCT116, BT549

CSCs, U87MG

CSCs

1 µM 48 h

Induction of

apoptotic genes

(FAS, BIM)

[7]

BCR::ABL1+

murine pre-B

cells

70 nM 24 - 48 h

Cell cycle arrest,

downregulation

of Myc and

Ccnd3 mRNA

[8]

Naive CD4 T

cells
0.05 - 0.1 µM 3 days

Suppression of

Th1

differentiation

[9]

Osteosarcoma

(Hos, LM7,

CCHOSD)

Not specified Not specified

Induction of cell

cycle arrest,

reversal of CPT-

induced

cytotoxicity

[10]

Burkitt

Lymphoma
50 nM - 300 nM 3 - 4 days

Induction of

apoptosis and

growth arrest

[11]
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Renal tubular

epithelial cells (in

vitro H/R model)

Not specified Not specified

Attenuation of

mitochondrial

dysfunction

[12]

Experimental Protocols
Cell Viability and Colony Formation Assay
This protocol is designed to assess the effect of AS1842856 on the long-term proliferative

capacity of cancer cells.

Workflow Diagram:

Seed cells at low density

Treat with AS1842856
(e.g., 200 nM, 500 nM, 1 µM)

Incubate for 5-14 days

Fix and stain with Crystal Violet

Wash, dry, and image plates

Quantify colonies

Click to download full resolution via product page
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Caption: Workflow for a colony formation assay.

Methodology:

Cell Seeding: Plate cells (e.g., MDA-MB-468, BT549, LN229) in 6-well plates at a low density

(e.g., 500-1000 cells/well). Allow cells to adhere overnight.

Treatment: The following day, replace the medium with fresh medium containing various

concentrations of AS1842856 (e.g., 200 nM, 500 nM, 1 µM) or vehicle control (DMSO).

Incubation: Incubate the plates for 5 to 14 days, depending on the cell line's growth rate, until

visible colonies are formed in the control wells.

Fixation and Staining:

Wash the wells twice with PBS.

Fix the colonies with 4% paraformaldehyde or methanol for 15 minutes.

Stain with 0.5% crystal violet solution for 20 minutes.

Washing and Imaging:

Gently wash the plates with water to remove excess stain and allow them to air dry.

Image the plates using a scanner or camera.

Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in

each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by AS1842856 using flow cytometry.

Workflow Diagram:
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Seed and treat cells with AS1842856
(e.g., 1 µM for 48h)

Harvest cells (including supernatant)

Wash with cold PBS

Resuspend in Annexin V Binding Buffer

Add Annexin V-FITC and Propidium Iodide

Incubate in the dark for 15 min

Analyze by Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for an Annexin V/PI apoptosis assay.

Methodology:

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of

AS1842856 (e.g., 1 µM) or vehicle control for a specified time (e.g., 48 hours).

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
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Washing: Wash the cell pellet twice with ice-cold PBS.

Staining:

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the

samples by flow cytometry within one hour.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis
This protocol details the use of propidium iodide staining to analyze cell cycle distribution

following treatment with AS1842856.

Workflow Diagram:
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Seed and treat cells with AS1842856
(e.g., 70 nM for 24-48h)

Harvest and wash cells with PBS

Fix cells in cold 70% ethanol

Incubate at -20°C for at least 2h

Wash to remove ethanol

Treat with RNase A

Stain with Propidium Iodide

Analyze by Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for cell cycle analysis using PI staining.

Methodology:
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Cell Treatment: Seed cells and treat with AS1842856 (e.g., 70 nM) for the desired time

points (e.g., 24 and 48 hours).

Cell Harvesting and Fixation:

Harvest cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50

µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to

determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
This protocol is for assessing changes in protein expression levels (e.g., FOXO1, p-FOXO1,

apoptosis markers) after AS1842856 treatment.

Methodology:

Cell Lysis: After treatment with AS1842856, wash cells with cold PBS and lyse them in RIPA

buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer:

Denature equal amounts of protein by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against the proteins of interest (e.g.,

FOXO1, p-FOXO1 (Ser256), Cleaved Caspase-3, BIM, FAS) overnight at 4°C.

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system. Use a loading control like GAPDH or β-actin to normalize protein

levels.

Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in the mRNA expression of FOXO1 target genes.

Methodology:

RNA Extraction: Following treatment with AS1842856, extract total RNA from the cells using

a commercial kit (e.g., TRIzol or RNeasy).

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse

transcription kit.

Real-Time PCR:

Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers

for the target genes (e.g., G6PC, PCK1, FAS, BCL2L11 (BIM)) and a housekeeping gene

(e.g., GAPDH, ACTB, TUBB).

Run the PCR on a real-time PCR system.
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Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the

relative fold change in gene expression.[8]

Concluding Remarks
AS1842856 is a valuable tool for investigating the diverse roles of FOXO1 in cellular

physiology and pathology. The protocols provided here offer a framework for conducting robust

in vitro experiments. It is important to note that optimal concentrations and incubation times

may vary depending on the cell line and experimental context, and therefore should be

empirically determined. Recent studies suggest that AS1842856 may have some off-target

effects, including inhibition of GSK3, which should be considered when interpreting results.[8]

[13][14][15] For highly specific FOXO1 inhibition studies, the use of complementary

approaches such as genetic knockdown or alternative inhibitors is recommended.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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